Enzymatic Potency: HDAC1/CDK7-IN-1 Exhibits Balanced Dual Inhibition, Distinct from Highly Selective Single-Target Agents
HDAC1/CDK7-IN-1 (compound 8e) inhibits CDK7 with an IC50 of 893 nM and HDAC1 with an IC50 of 248 nM in enzymatic assays . In contrast, the selective CDK7 inhibitor THZ2 exhibits an IC50 of 13.9 nM for CDK7 but has no reported activity against HDAC1 . The pan-HDAC inhibitor SAHA (vorinostat) inhibits HDAC1 with an IC50 of 13.7 nM but does not inhibit CDK7 [1].
| Evidence Dimension | In vitro enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | CDK7: 893 nM; HDAC1: 248 nM |
| Comparator Or Baseline | THZ2 (CDK7: 13.9 nM); SAHA (HDAC1: 13.7 nM) |
| Quantified Difference | CDK7 potency is 64-fold lower than THZ2; HDAC1 potency is 18-fold lower than SAHA. The compound provides balanced dual inhibition rather than high potency on a single target. |
| Conditions | Recombinant enzyme assays (specific assay details per respective source publications) |
Why This Matters
For researchers investigating the therapeutic window of simultaneous CDK7 and HDAC1 inhibition, the balanced dual IC50 profile is a critical selection criterion over more potent, but target-restricted, single agents.
- [1] PMC3906007. Table 3: In vitro activity of 57704 and SAHA against class I HDAC isoforms. PLoS One. 2014; 9(1): e84964. View Source
